molecular formula C17H20N4O2 B3012993 3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1706284-38-9

3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No. B3012993
CAS RN: 1706284-38-9
M. Wt: 312.373
InChI Key: GJHDBIDBPCTLCE-UHFFFAOYSA-N
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Description

The compound "3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide" is a chemical entity that appears to be structurally related to various benzamide derivatives with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as imaging agents for positron emission tomography (PET) and inhibitors of acetylcholinesterase (AChE) . These related compounds share a common benzamide moiety and are modified with different substituents that confer unique properties and potential applications in medical research.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide core, which is a benzene ring attached to an amide group. Substituents on the benzene ring or the nitrogen of the amide group can significantly alter the compound's properties. For example, the introduction of a methoxy group and a piperidinyl moiety in the compounds from the provided papers suggests an increase in molecular complexity and potential for specific biological interactions . The precise arrangement of these groups is crucial for the compound's ability to interact with biological targets, such as enzymes or receptors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives typically include amide bond formation, alkylation, and substitution reactions. In the synthesis of the PET imaging agent, a desmethylation step was employed to obtain the precursor for radiolabeling, which was then followed by O-[(11)C]methylation to introduce the radioactive carbon-11 isotope . The synthesis of the AChE inhibitor also involved an alkylation step to introduce the carbon-11 label . These reactions are carefully controlled to ensure high radiochemical purity and specific activity, which are essential for the intended biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. The presence of a methoxy group can affect the compound's polarity and solubility, while the piperidinyl group can impact its basicity and ability to form hydrogen bonds. The radiolabeled compounds described in the papers exhibit high radiochemical purity and specific activities, which are important for their performance as imaging agents . Additionally, the ability of these compounds to cross the blood-brain barrier and their distribution in the brain are key physical properties that determine their suitability for in vivo imaging studies .

Scientific Research Applications

Synthesis of Novel Compounds

Novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from compounds similar to 3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide, demonstrating applications in creating anti-inflammatory and analgesic agents. These compounds, derived from visnagenone and khellinone, have shown significant inhibitory activity on cyclooxygenase-1/2 and potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Antineoplastic Applications

Research on compounds structurally related to this compound, such as flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has advanced to Phase I clinical trials for the treatment of chronic myelogenous leukemia. This underscores the compound's role in cancer therapy, with metabolism studies revealing main metabolic pathways and potential for therapeutic applications (Gong et al., 2010).

Antimicrobial Activity

Several pyrimidine derivatives, synthesized from this compound analogs, have been tested for antimicrobial activity. These compounds exhibit variable and modest activity against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Patel et al., 2011).

Anti-Inflammatory and Analgesic Applications

Derivatives of visnagen and khellin furochromone pyrimidine, structurally related to this compound, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some compounds in this category have shown promising results, highlighting the therapeutic potential of such derivatives (Abu‐Hashem & Youssef, 2011).

Discovery of Novel Renin Inhibitors

The discovery of benzimidazole derivatives as orally active renin inhibitors includes structural modifications of compounds similar to this compound. This research showcases the application in cardiovascular diseases, particularly in developing new treatments for hypertension (Tokuhara et al., 2018).

properties

IUPAC Name

3-methoxy-N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-23-14-7-5-6-13(10-14)17(22)20-15-11-16(19-12-18-15)21-8-3-2-4-9-21/h5-7,10-12H,2-4,8-9H2,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHDBIDBPCTLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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